3-chloro-1H-1,2,4-triazole hydrochloride
Description
Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Science
The 1,2,4-triazole ring is a five-membered heterocyclic system containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in various areas of chemical science, largely due to its unique electronic properties and its ability to participate in numerous chemical interactions. nih.gov Derivatives of 1,2,4-triazole are integral to many fields, including medicinal chemistry, agrochemicals, and materials science. nih.govresearchgate.net
The stability and chemical behavior of the 1,2,4-triazole ring are direct consequences of its distinct structural characteristics.
Aromaticity and Stability : The 1,2,4-triazole ring is an aromatic system. researchgate.net This aromaticity, which arises from the delocalization of six π-electrons across the five-membered ring, confers significant stability to the molecule. scribd.com The molecule is planar, with carbon-nitrogen and nitrogen-nitrogen bond lengths falling within a narrow range (132-136 picometers), consistent with its aromatic character. wikipedia.org
Tautomerism : 1,2,4-triazole can exist in different tautomeric forms, which are isomers that readily interconvert. The two primary tautomers are the 1H- and 4H- forms. nih.gov In the case of substituted triazoles like 3-chloro-1,2,4-triazole (B1630318), multiple tautomers are possible, including 3-chloro-1H-1,2,4-triazole and 5-chloro-1H-1,2,4-triazole. researchgate.netijsr.net Theoretical and physical studies have indicated that the 1H-tautomer (specifically 3-chloro-1H-1,2,4-triazole) is generally the more stable form. nih.govijsr.net
Reactivity : The triazole ring contains both π-deficient carbon atoms and electron-rich nitrogen atoms. The carbon atoms, being attached to two electronegative nitrogen atoms, are susceptible to nucleophilic attack. Conversely, the nitrogen atoms are sites for electrophilic substitution. nih.gov The ring's unique electronic nature, dipole character, and hydrogen bonding capability allow it to interact with high affinity at biological receptors, making it a valuable pharmacophore in drug design. nih.gov
Halogenation, the process of introducing halogen atoms into a molecule, is a fundamental transformation in organic synthesis. jk-sci.com When applied to heterocyclic scaffolds like the 1,2,4-triazole ring, it serves two primary purposes. jk-sci.commt.com
First, the introduction of a halogen atom, such as chlorine, can significantly alter the electronic properties and reactivity of the heterocyclic ring. byjus.com This modification can enhance the functional properties of the final compound. jk-sci.com Second, and more critically in synthetic chemistry, the halogen atom acts as a versatile reactive handle. jk-sci.com Halogenated heterocycles are valuable intermediates because the halogen can be easily replaced by other functional groups through nucleophilic substitution reactions. smolecule.com This allows for the construction of a diverse library of derivative compounds from a single halogenated precursor, making it a key strategy in the synthesis of pharmaceuticals and agrochemicals. mt.combyjus.com
Many organic compounds, particularly those containing basic nitrogen atoms like the 1,2,4-triazole ring, are often converted into their salt forms for practical reasons. Protonation is the addition of a proton (H+) to a molecule, which converts a neutral base into its positively charged conjugate acid. masterorganicchemistry.comyoutube.com
When a basic compound is reacted with an acid, such as hydrochloric acid (HCl), it forms a salt—in this case, a hydrochloride. This transformation is crucial in organic and medicinal chemistry for several reasons:
Altered Physical Properties : Salt formation typically increases the melting point and enhances the aqueous solubility of an organic compound compared to its neutral form.
Increased Stability : Salts are often more crystalline and less volatile than the corresponding free base, which can improve their stability and shelf-life.
Ease of Handling : The improved physical characteristics of salts, such as being stable, crystalline solids, facilitate easier handling, purification, and formulation. libretexts.org
In the context of 3-chloro-1H-1,2,4-triazole, the formation of its hydrochloride salt makes the compound easier to store and handle in a laboratory setting.
Historical Context of 3-chloro-1H-1,2,4-triazole Hydrochloride Discovery and Early Investigations
The precise date of the first synthesis of this compound is not prominently documented in readily available historical records. However, its origins are intrinsically linked to the broader development of triazole chemistry, which began in the late 19th century. The name "triazole" was first proposed by Bladin in 1885. nih.gov
Early synthetic routes to the 1,2,4-triazole ring system include the Pellizzari reaction and the Einhorn–Brunner reaction. wikipedia.org The synthesis of the parent 1,2,4-triazole can be achieved from the cyclization of 1-formyl-3-thiosemicarbazide (B1305609) followed by oxidation. wikipedia.org The development of halogenated derivatives such as 3-chloro-1,2,4-triazole would have been a logical progression from these foundational methods, likely arising from research focused on creating versatile chemical intermediates. The preparation of the hydrochloride salt is a standard and straightforward chemical procedure to isolate and stabilize the basic triazole compound.
Scope and Academic Relevance of Research on this compound
The primary academic and industrial relevance of 3-chloro-1H-1,2,4-triazole and its hydrochloride salt lies in its utility as a chemical intermediate. fishersci.ca The compound itself is not typically the final, active product but rather a crucial building block for synthesizing more complex molecules.
The chlorine atom at the 3-position of the triazole ring is a key feature, serving as a leaving group in nucleophilic substitution reactions. This allows chemists to introduce a wide variety of other functional groups at this position, leading to the creation of novel triazole derivatives. smolecule.com Research has shown that compounds incorporating the 1,2,4-triazole scaffold exhibit a broad spectrum of biological activities. nih.govfrontiersin.org Consequently, this compound is a valuable starting material in the discovery and development of new:
Pharmaceuticals : Many drugs contain the 1,2,4-triazole moiety. nih.govfrontiersin.org
Agrochemicals : Triazole derivatives are widely used as fungicides and herbicides. nih.govresearchgate.net
Materials Science : The triazole ring is also explored in the development of polymers and other advanced materials. nih.gov
The academic interest in this compound is therefore focused on its application in synthetic organic chemistry as a means to access new chemical entities with potentially useful properties.
Data Tables
Table 1: Physicochemical Properties of 3-chloro-1H-1,2,4-triazole
This interactive table summarizes key identifiers and properties of the base compound.
| Property | Value | Source |
| CAS Number | 6818-99-1 | fishersci.cachemeo.comlabsolu.ca |
| Molecular Formula | C₂H₂ClN₃ | fishersci.calabsolu.ca |
| Molecular Weight | 103.51 g/mol | fishersci.ca |
| IUPAC Name | 5-chloro-1H-1,2,4-triazole | fishersci.ca |
| Synonyms | 3-chloro-1,2,4-triazole, 3-chloro-s-triazole | fishersci.ca |
| Solubility | Soluble in methanol (B129727) | fishersci.ca |
Table 2: List of Chemical Compounds Mentioned
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-chloro-1H-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN3.ClH/c3-2-4-1-5-6-2;/h1H,(H,4,5,6);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBGQKIBOJADGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 1h 1,2,4 Triazole Hydrochloride
Classical Synthetic Routes to 3-chloro-1H-1,2,4-triazole Hydrochloride
Classical synthetic strategies provide robust and well-established methods for obtaining this compound. These routes are fundamental in heterocyclic chemistry and are often the methods of choice for large-scale production.
Synthesis via Chlorination of 1H-1,2,4-Triazole Analogues
One of the most direct methods for synthesizing 3-chloro-1H-1,2,4-triazole is through the halogenation of a suitable 1H-1,2,4-triazole precursor. Typically, this involves the conversion of a hydroxyl or oxo group at the 3-position of the triazole ring into a chloro substituent. The most common precursor for this transformation is 1,2,4-triazol-3-one (also known as 1H-1,2,4-triazol-5(4H)-one).
Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the chlorination of heteroaromatic ketones and lactams, including 1,2,4-triazol-3-one. The reaction involves heating the triazolone precursor with an excess of phosphorus oxychloride, which acts as both the chlorinating agent and the solvent. This process converts the C=O group into a C-Cl group, yielding the desired 3-chloro-1H-1,2,4-triazole. smolecule.comgoogle.com The reaction is typically performed under reflux conditions to ensure complete conversion. Subsequent treatment with hydrochloric acid or isolation under acidic conditions can then yield the hydrochloride salt.
Thionyl chloride (SOCl₂) is another common chlorinating agent used for converting hydroxyl groups to chloro groups. While it is more commonly associated with the conversion of alcohols and carboxylic acids, it can also be employed for the chlorination of heterocyclic systems. For example, a related compound, 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride, is synthesized by treating 3-hydroxymethyl-1-methyl-1H-1,2,4-triazole with thionyl chloride at reflux. prepchem.com This demonstrates the utility of thionyl chloride in preparing chloro-triazole derivatives, which can be applied to the synthesis of the target compound from a 3-hydroxy-1H-1,2,4-triazole precursor. The reaction with thionyl chloride often directly produces the hydrochloride salt as a byproduct of the reaction is HCl.
Table 1: Example Conditions for Chlorination of Triazole Analogues
| Precursor | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 1H-1,2,4-Triazol-3-one | Phosphorus Oxychloride (POCl₃) | Reflux | 3-chloro-1H-1,2,4-triazole | smolecule.comgoogle.com |
| 3-hydroxymethyl-1-methyl-1H-1,2,4-triazole | Thionyl Chloride (SOCl₂) | Reflux, 3 hours | 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride | prepchem.com |
Beyond the standard reagents, other halogenating agents have been explored for the synthesis of chloro-heterocycles. Sulfuryl chloride (SO₂Cl₂) is a notable alternative that can be used for the chlorination of parent triazole compounds under controlled temperature conditions. smolecule.com The reactivity of sulfuryl chloride can be modulated by the choice of solvent and temperature, offering a different profile of reactivity and selectivity compared to phosphorus oxychloride or thionyl chloride. The selection of the appropriate chlorinating agent is often determined by the specific substrate, desired reaction conditions, and scale of the synthesis.
Routes Involving Semicarbazide (B1199961) Hydrochloride Precursors
An alternative to modifying a pre-existing triazole ring is to construct the ring from acyclic starting materials. This approach, known as de novo synthesis, is highly versatile. For 3-chloro-1H-1,2,4-triazole, a common and effective strategy involves using semicarbazide hydrochloride as a key building block.
This synthetic route builds the 1,2,4-triazole (B32235) ring through the condensation of semicarbazide hydrochloride with a three-carbon electrophile that already contains the chloro substituent. A highly effective reagent for this purpose is 2-chloro-1,1,1-trimethoxyethane (B51130), a type of orthoester.
In a typical procedure, semicarbazide hydrochloride (or other acid salts like tosylate or mesylate) is reacted with 2-chloro-1,1,1-trimethoxyethane in an alcoholic solvent, such as methanol (B129727). The reaction mixture is heated, typically in the range of 35-45°C, for several hours to facilitate the condensation and subsequent cyclization. This one-pot reaction directly yields the chloro-substituted triazole ring system. The use of semicarbazide hydrochloride is advantageous as it provides the necessary nitrogen backbone for the triazole ring and is an inexpensive, readily available starting material. The final product can be isolated as the hydrochloride salt after workup and purification.
Table 2: Example of Triazole Synthesis from Semicarbazide Salt
| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |
|---|---|---|---|---|
| Semicarbazide salt (e.g., MSA salt) | 2-chloro-1,1,1-trimethoxyethane | Methanol | 38-42°C | 3-chloromethyl-1,2,4-triazolin-5-one |
Note: The product in this specific patented example is the related 3-chloromethyl-1,2,4-triazolin-5-one, illustrating the general pathway.
The formation of the 1,2,4-triazole ring from semicarbazide and an orthoester proceeds through a well-understood mechanistic pathway. The general formation of triazoles often involves the creation of amidrazone intermediates that subsequently cyclize. smolecule.com
The reaction is initiated by the nucleophilic attack of the terminal primary amino group (-NH₂) of the semicarbazide onto the electrophilic carbon of the orthoester. This is followed by the elimination of two molecules of alcohol (e.g., methanol) to form a reactive intermediate. The next step is an intramolecular cyclization, where the secondary amine (-NH-) within the semicarbazide backbone attacks the newly formed imine-like carbon. This ring-closing step forms the five-membered dihydro-triazole ring. A final elimination of a third molecule of alcohol leads to the formation of the aromatic 1,2,4-triazole ring. This cascade of condensation, cyclization, and aromatization reactions provides an efficient route to the desired heterocyclic system. isres.org
Diazotization and Deamination Approaches from Aminotriazoles
A cornerstone of traditional synthesis for converting aromatic and heteroaromatic amines into halides is the diazotization of an amino group, followed by a substitution reaction. This pathway is particularly relevant for the synthesis of 3-chloro-1H-1,2,4-triazole from its readily available precursor, 3-amino-1,2,4-triazole.
The conversion of 3-amino-1,2,4-triazole to its 3-chloro analogue is classically achieved via a Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This well-established method involves two main stages. First, the primary amino group of 3-amino-1,2,4-triazole is treated with a nitrosating agent, typically sodium nitrite (B80452) (NaNO₂), in the presence of a strong mineral acid like hydrochloric acid (HCl) at low temperatures (e.g., 0–5 °C). This process, known as diazotization, converts the amino group into a highly reactive diazonium salt intermediate. masterorganicchemistry.com
The resulting triazole diazonium salt is typically unstable and is used immediately in the second stage. The diazonium group is an excellent leaving group (as dinitrogen gas, N₂), facilitating its replacement. In the Sandmeyer reaction, this displacement is catalyzed by a copper(I) salt, specifically copper(I) chloride (CuCl), which introduces the chloride nucleophile onto the triazole ring to yield 3-chloro-1H-1,2,4-triazole. masterorganicchemistry.comnih.gov While effective, this "textbook" reaction can be laborious and requires careful control of the reaction conditions due to the instability of the diazonium intermediate and the strongly acidic environment. nih.govnih.gov The final hydrochloride salt is obtained through subsequent protonation.
The efficiency and yield of the diazotization and subsequent substitution are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of acid, temperature, nitrosating agent, and the electronic nature of the heterocyclic ring.
Temperature Control: Maintaining a low temperature, typically between 0 °C and 5 °C, is critical to prevent the premature decomposition of the unstable diazonium salt. nih.gov
Acid Medium: A strong acid, such as a mixture of hydrochloric and acetic acid, is necessary to generate nitrous acid in situ from sodium nitrite and to maintain the stability of the diazonium salt.
Substituent Effects: The electronic properties of substituents on the heterocyclic ring can significantly influence the reaction yield. Electron-releasing groups on the ring tend to stabilize the diazo intermediate and favor the reaction, leading to higher yields. Conversely, electron-withdrawing groups can destabilize the intermediate and result in lower product yields.
Research on the synthesis of related pyrazolo[3,4-d] wikipedia.orgfrontiersin.orgorgsyn.orgtriazin-4-ones via a similar diazotization-cyclization pathway highlights the impact of N-1 substituents on the pyrazole (B372694) ring. The findings demonstrate that electronically different substituents can dramatically alter the reaction outcome, providing a model for optimizing similar transformations on the triazole core.
| Starting Material (N-1 Substituent) | Product | Yield (%) |
|---|---|---|
| p-methoxyphenyl | 3b | 90 |
| phenyl | 3a | 72 |
| p-fluorophenyl | 3c | 65 |
| benzyl | 3d | 45 |
Other Conventional Synthesis Strategies for the 3-Chloro-1,2,4-triazole (B1630318) Core
An alternative to the Sandmeyer route involves the direct chlorination of the parent 1H-1,2,4-triazole ring. This method avoids the use of the amino-substituted precursor and the generation of unstable diazonium salts. Common chlorinating agents such as phosphorus oxychloride or sulfuryl chloride can be employed under controlled temperature conditions to introduce a chlorine atom onto the triazole core. The regioselectivity of this reaction is a key consideration, as the 1,2,4-triazole ring has multiple positions available for substitution. Theoretical and physical studies indicate that 3-chloro-1H-1,2,4-triazole is the most stable chloro-tautomer, suggesting it may be a favored product under thermodynamic control. ijsr.net
Modern and Green Chemistry Approaches in the Synthesis of this compound
In recent years, synthetic chemistry has shifted towards more sustainable and efficient methodologies. Green chemistry approaches, such as microwave-assisted and ultrasound-promoted synthesis, offer significant advantages over traditional methods, including drastically reduced reaction times, improved yields, and often the elimination of hazardous solvents.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating chemical reactions. nih.gov Unlike conventional heating, which relies on slow thermal conduction, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This technique has been successfully applied to the synthesis of a wide variety of 1,2,4-triazole derivatives, demonstrating its potential for the synthesis of the 3-chloro-1,2,4-triazole core.
The primary benefits observed in microwave-assisted triazole synthesis include:
Dramatic Reduction in Reaction Time: Reactions that take several hours using conventional heating can often be completed in a matter of minutes under microwave irradiation. nih.gov
Increased Product Yields: The high efficiency of microwave heating often leads to higher conversion rates and cleaner reactions, resulting in improved isolated yields. nih.gov
Catalyst-Free Conditions: In some cases, the high energy input from microwaves can facilitate reactions without the need for a catalyst. organic-chemistry.org
The following table compares the reaction conditions and outcomes for the synthesis of various triazole derivatives using both conventional and microwave-assisted methods, illustrating the clear advantages of the modern approach.
| Reaction / Compound Type | Conventional Method (Time / Yield) | Microwave Method (Time / Yield) | Source |
|---|---|---|---|
| 4-(benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione | 290 min / 78% | 10–25 min / 97% | nih.gov |
| Coumarin-based 1,2,3-triazoles | Not specified / 68–79% | Not specified / 80–90% | nih.gov |
| Substituted 1,2,4-triazoles from hydrazines | Not applicable (method developed for MW) | 10 min / 54–81% | organic-chemistry.org |
Ultrasound-Promoted Synthesis Techniques
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can dramatically enhance reaction rates. nih.govarabjchem.org
Mechanochemical Synthesis Developments
Mechanochemical synthesis, a technique that utilizes mechanical force to induce chemical reactions, is emerging as a powerful green chemistry tool for the synthesis of triazole compounds. nih.govresearchgate.net This solvent-free or low-solvent approach, often conducted in a ball mill, offers significant advantages over traditional solution-phase synthesis. By avoiding bulk solvents, mechanochemistry can lead to reduced reaction times, minimized chemical waste, and improved energy efficiency. nih.gov
The process involves the direct grinding of solid reactants, where the mechanical energy facilitates bond breaking and formation. This methodology has been successfully applied to the synthesis of various 1,2,4-triazole derivatives, demonstrating its potential for producing compounds like this compound in a more environmentally benign manner. nih.govresearchgate.net
| Advantage | Description | Reference |
|---|---|---|
| Reduced Solvent Use | Reactions are conducted in the absence or with minimal use of solvents, lowering environmental impact and purification costs. | nih.gov |
| Energy Efficiency | Mechanical energy is transferred directly to the reactants, often requiring less overall energy than heating bulk solvents. | nih.gov |
| Faster Reaction Times | The high concentration and intimate contact between reactants can significantly accelerate reaction rates. | nih.gov |
| Access to Novel Reactivity | Can enable reactions that are difficult or impossible to achieve in solution, sometimes leading to different product selectivities. | nih.gov |
Catalytic Systems in Advanced Synthetic Routes
Catalysis is fundamental to modern synthetic chemistry, offering pathways to complex molecules with high selectivity and efficiency. For the synthesis of the 1,2,4-triazole core, both transition metal catalysis and organocatalysis have proven to be indispensable.
Transition metals, particularly copper, play a pivotal role in the synthesis of triazoles. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for forming 1,2,3-triazole rings, and related copper-catalyzed methodologies are crucial for 1,2,4-triazole synthesis. frontiersin.orgbiolmolchem.com These reactions are valued for their reliability, high yields, and tolerance of a wide range of functional groups. organic-chemistry.org
Copper catalysts, such as copper(II) acetate (B1210297) (Cu(OAc)2), can facilitate the one-pot synthesis of substituted 1,2,4-triazoles from simple starting materials like nitriles and hydroxylamine. nih.gov The catalytic cycle often involves the formation of key intermediates, followed by intramolecular cyclization and dehydration to yield the triazole ring. nih.gov Beyond copper, other transition metals like silver (Ag) and palladium (Pd) have also been employed. For instance, silver catalysts can direct the regioselectivity of cycloaddition reactions to produce specific isomers of 1,2,4-triazoles, while palladium is used in cross-coupling reactions (e.g., Suzuki-Miyaura) to further functionalize the triazole ring. frontiersin.orgnih.gov
| Catalyst Type | Typical Use | Key Advantages | Reference |
|---|---|---|---|
| Copper (Cu) | Cycloaddition and one-pot synthesis from nitriles. | Inexpensive, readily available, high efficiency, and wide functional group tolerance. | organic-chemistry.orgnih.gov |
| Silver (Ag) | Regioselective [3+2] cycloaddition reactions. | Provides controlled access to specific isomers (e.g., 1,3-disubstituted-1,2,4-triazoles). | frontiersin.org |
| Palladium (Pd) | Suzuki-Miyaura cross-coupling for post-synthesis modification. | Excellent for creating carbon-carbon bonds to functionalize the triazole core. | nih.gov |
In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis. This approach uses small, metal-free organic molecules to catalyze reactions, thereby avoiding the potential for toxic metal contamination in the final product—a critical consideration in pharmaceutical synthesis. nih.gov Organocatalytic routes to triazoles have gained significant attention due to their high regioselectivity, broad substrate scope, and typically mild reaction conditions. nih.govlookchem.com
For triazole synthesis, amine-based catalysts can be used to generate reactive enamine intermediates from ketones, which then undergo cycloaddition with azides. lookchem.com This strategy provides direct access to highly substituted triazoles. The development of metal-free, multicomponent reactions represents a significant advance, offering environmentally friendly and efficient pathways to structurally diverse 1,2,4-triazoles. isres.orgnih.gov
Industrial Scale-Up Considerations and Process Optimization for this compound Production
Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges. For the production of this compound, key considerations include maximizing yield and efficiency, selecting appropriate solvents, and controlling the reaction environment to ensure safety, cost-effectiveness, and product quality. google.comresearchgate.net
Maximizing the yield of the desired product is a primary goal of process optimization. This involves a systematic investigation of reaction parameters to find the optimal conditions. Factors such as temperature, pressure, reaction time, and the molar ratio of reactants and catalysts must be carefully controlled. google.com
Solvent selection is a critical aspect of industrial process design, impacting reaction kinetics, product purity, and environmental footprint. nih.gov An ideal solvent should effectively dissolve reactants, be inert to the reaction conditions, facilitate product isolation, be recyclable, and have a low environmental impact. biolmolchem.com
In the synthesis of 3-trifluoromethyl-1,2,4-triazoles, for instance, a study of various organic solvents found that toluene (B28343) was superior for achieving the highest reaction efficiency. nih.gov The reaction environment also extends to the choice of reagents and their concentrations. For example, using readily available and inexpensive starting materials is crucial for economic feasibility. nih.gov Furthermore, controlling the reaction atmosphere, such as by performing the reaction under air instead of an inert gas, can simplify the process and reduce costs. organic-chemistry.org The ability to perform reactions in environmentally benign solvents like water or ethanol (B145695) is also a significant advantage in modern chemical manufacturing. biolmolchem.com
Isolation and Purification Techniques for the Hydrochloride Salt
The successful synthesis of this compound is critically dependent on the subsequent isolation and purification of the target compound from the reaction mixture. These processes are essential for removing unreacted starting materials, byproducts, and other impurities, ultimately yielding a product of high purity suitable for its intended applications. A variety of techniques are employed, often in combination, to achieve the desired level of purity. The choice of method is typically dictated by the scale of the reaction, the nature of the impurities, and the physical properties of the hydrochloride salt.
Commonly employed strategies for the isolation and purification of triazole derivatives and their salts include precipitation, crystallization, recrystallization, solvent washing, and chromatographic methods. smolecule.com
Precipitation and Crystallization
Precipitation is a frequently used initial step to isolate the crude hydrochloride salt from the reaction medium. This can be induced by altering the solvent composition to decrease the solubility of the salt or by adjusting the temperature.
In one documented procedure for a related compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro smolecule.comprepchem.comgoogle.comtriazolo[4,3-a]pyrazine hydrochloride, the hydrochloride salt is formed by the addition of hydrochloric acid to a solution of the free base in methanol. amazonaws.com The solution is then cooled, and methyl tert-butyl ether (MTBE) is added to induce precipitation. amazonaws.com The resulting slurry is further cooled to maximize the yield of the solid product, which is then collected by filtration. amazonaws.com This technique of using an anti-solvent (a solvent in which the product is insoluble) is a common strategy for precipitating hydrochloride salts from solution.
Crystallization from a suitable solvent system is a powerful purification technique that relies on the principle of differential solubility. The crude product is dissolved in a solvent or solvent mixture at an elevated temperature to create a saturated solution, which upon cooling, allows for the formation of crystals of the pure compound, while impurities remain in the mother liquor. For a similar compound, 3-chloromethyl-1-methyl-1H-1,2,4-triazole hydrochloride, crystallization was successfully achieved from a mixture of ethanol and diethyl ether. prepchem.com Another patent describes a process where a crude product is dissolved in ethanol by heating to reflux, followed by hot filtration and subsequent cooling to room temperature to allow for the separation of white crystals. google.com
The slow evaporation of a solvent is another method to obtain high-quality crystals. For certain N-rich triazole compounds, colorless crystals were obtained from the slow evaporation of an ethanolic solution at room temperature. mdpi.com
Interactive Data Table: Crystallization Solvents and Conditions
| Compound Type | Solvent System | Conditions | Outcome | Reference |
| Triazole Hydrochloride Derivative | Methanol / MTBE | Cool solution, add MTBE as anti-solvent, age, filter | Precipitation of white solids | amazonaws.com |
| Substituted 1,2,4-Triazole HCl | Ethanol / Diethyl Ether | Dissolve and then crystallize | Colorless needles | prepchem.com |
| 1H-1,2,4-triazole | Ethanol | Heat to reflux, hot filter, cool to room temp. | White crystals | google.com |
| N-Rich Triazole Compounds | Ethanol | Slow evaporation at room temperature | Plate colorless crystals | mdpi.com |
| Oxadiazole Derivative | Acetonitrile | Recrystallization | White solid | amazonaws.com |
Washing and Filtration
Following precipitation or crystallization, the solid product is typically collected by filtration. The resulting filter cake is then washed with a suitable solvent to remove residual impurities and the mother liquor. The choice of washing solvent is critical; it must be a solvent in which the desired product has minimal solubility to prevent yield loss, but in which the impurities are reasonably soluble.
For instance, after filtration, the collected solids of the 3-(trifluoromethyl)-5,6,7,8-tetrahydro smolecule.comprepchem.comgoogle.comtriazolo[4,3-a]pyrazine hydrochloride were washed with a 1:3 (v/v) mixture of ethanol and MTBE. amazonaws.com In other procedures, toluene has been used as a wash solvent. google.com Another method involves washing the filtered crystals with cold ethanol. mdpi.com In some cases, an acidic wash may be employed; one process describes swishing the solid product with 2N HCl on the filter. google.com After washing, the purified solid is typically dried under vacuum at a controlled temperature. google.comamazonaws.com
Chromatographic Techniques
For achieving very high levels of purity or for separating complex mixtures of closely related compounds, chromatographic techniques are often utilized. smolecule.com
High-Performance Liquid Chromatography (HPLC) can be adapted from an analytical method to a preparative scale for purification. A reverse-phase (RP) HPLC method has been described for the analysis of 3-chloro-1,2,4-triazole using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This method is noted as being scalable and can be used for the isolation of impurities in preparative separation, indicating its utility in the purification process. sielc.com
Column chromatography using a solid stationary phase like silica (B1680970) gel is another common purification method. For related chloromethyl-oxadiazole compounds, purification was achieved by chromatography on silica gel to yield the final product as an oil that later crystallized. amazonaws.com
Interactive Data Table: Purification Methodologies
| Technique | Details | Application Example | Reference |
| Precipitation | Addition of an anti-solvent (MTBE) to a methanol solution. | Isolation of a triazole hydrochloride salt. | amazonaws.com |
| Crystallization | Dissolving in a hot solvent (e.g., Ethanol) and cooling. | Purification of 1H-1,2,4-triazole. | google.com |
| Recrystallization | Crystallization from a mixed solvent system (Ethanol/Diethyl Ether). | Purification of a substituted triazole hydrochloride. | prepchem.com |
| Solvent Washing | Washing the filtered solid with solvents like Ethanol/MTBE, Toluene, or cold Ethanol. | Removal of residual impurities from the filter cake. | google.comamazonaws.commdpi.com |
| Acidic Washing | Swishing the solid on a filter with 2N HCl. | Purification of a triazolinone intermediate. | google.com |
| Chromatography | Preparative Reverse-Phase HPLC or Column Chromatography on silica gel. | High-purity separation and isolation of impurities. | smolecule.comamazonaws.comsielc.com |
| Drying | Under vacuum at elevated temperatures (e.g., 40-45 °C). | Removal of residual solvents from the final product. | google.comamazonaws.com |
The final selection and sequence of these isolation and purification steps are tailored to the specific synthetic route and the required purity specifications of the this compound. A combination of these techniques often proves most effective in achieving a high-purity final product.
Chemical Reactivity and Transformation Pathways of 3 Chloro 1h 1,2,4 Triazole Hydrochloride
Nucleophilic Substitution Reactions Involving the Chlorine Atom
The chlorine atom at the 3-position of the 1,2,4-triazole (B32235) ring is readily displaced by a wide array of nucleophiles. nih.gov This substitution is a cornerstone of its synthetic utility, providing a direct pathway to functionalized 1,2,4-triazole derivatives.
The reaction of 3-chloro-1H-1,2,4-triazole with primary and secondary amines, as well as other nitrogen-based nucleophiles, results in the formation of 3-amino-1H-1,2,4-triazole derivatives. This nucleophilic aromatic substitution proceeds by the attack of the amine on the electron-deficient C-3 carbon, leading to the displacement of the chloride ion. beilstein-journals.org The reaction conditions, particularly the choice of base, can be critical. While inorganic bases typically facilitate the straightforward substitution to yield the corresponding 5-aminotetrazolium salts in analogous chlorotetrazolium systems, the use of organic bases like triethylamine (B128534) can sometimes promote unexpected rearrangements or further reactions. nih.govbeilstein-journals.org
For example, the reaction of a related 5-chloro-2,3-diphenyltetrazolium salt with primary amines in the presence of triethylamine leads to the formation of 3-(phenylazo)-1,2,4-triazoles, whereas using sodium bicarbonate yields the expected nucleophilic substitution product exclusively. beilstein-journals.org This highlights the importance of reaction conditions in directing the chemical pathway.
Sulfur nucleophiles, such as thiols (R-SH) and their corresponding thiolates (R-S⁻), react readily with 3-chloro-1H-1,2,4-triazole to displace the chlorine atom. These reactions lead to the formation of 3-(alkylthio)- or 3-(arylthio)-1H-1,2,4-triazoles. nih.gov The resulting thioether derivatives are stable compounds that can be isolated or used as intermediates in subsequent transformations.
A particularly important transformation in this class is the reaction with a simple sulfur source, such as sodium sulfide (B99878) or thiourea, to produce 1H-1,2,4-triazole-3-thiol. nih.govnih.gov This key intermediate exists in tautomeric equilibrium with its thione form, 1,2-dihydro-3H-1,2,4-triazole-3-thione. ijsr.net This thiol/thione derivative is a versatile building block for the synthesis of more complex heterocyclic systems, especially fused rings like thiazolo[3,2-b] beilstein-journals.orgresearchgate.netorganic-chemistry.orgtriazoles. nih.govmdpi.com
The principle of nucleophilic substitution on the 3-chloro-1H-1,2,4-triazole ring extends to a variety of other heteroatom nucleophiles. Based on the established reactivity of chloro-azines, it is expected that: researchgate.net
Oxygen Nucleophiles : Alkoxides (RO⁻) and hydroxide (B78521) (OH⁻) ions can react to form 3-alkoxy- and 3-hydroxy-1H-1,2,4-triazoles, respectively. The 3-hydroxy derivative exists in equilibrium with its tautomeric triazol-3-one form.
Nitrogen Nucleophiles : Beyond simple amines, other nitrogen nucleophiles like azides or hydrazines can also participate in substitution reactions, leading to 3-azido- and 3-hydrazinyl-1,2,4-triazoles.
Sulfur Nucleophiles : As detailed in section 3.1.2, thiols and thiolates are effective nucleophiles.
Carbon Nucleophiles : Strong carbon nucleophiles, such as enolates or organometallic reagents, can also be employed to form C-C bonds at the 3-position of the triazole ring, although these reactions may require more specific conditions to achieve success.
For the initial nucleophilic substitution at the C-3 position, the reaction is inherently regioselective, as the chlorine atom's location dictates the site of attack. However, the concept of regioselectivity becomes highly relevant in subsequent reactions of the N-unsubstituted triazole products. The 1H-1,2,4-triazole ring possesses three nitrogen atoms (N1, N2, and N4), and reactions like alkylation can occur at these different positions. nih.gov
The outcome of such reactions is governed by a combination of electronic and steric factors, as well as the reaction conditions. nih.govnih.gov For instance, alkylation of 3-substituted-1H-1,2,4-triazoles can lead to a mixture of N1, N2, and N4-alkylated isomers. Theoretical and experimental studies have shown that N(2) alkylated isomers are often preferentially formed in reactions of S-protected 1,2,4-triazoles. nih.gov
There is generally no issue of stereoselectivity in the initial substitution reaction unless the incoming nucleophile is chiral and a new stereocenter is formed.
Table 1: Factors Influencing Regioselectivity in Subsequent N-Alkylation of Substituted 1,2,4-Triazoles
| Factor | Influence on Regioselectivity | Example |
| Base | The choice of base can alter the nucleophilicity of the different nitrogen atoms. Sodium ethoxide often favors N1 alkylation. | Using NaOEt in ethanol (B145695) for alkylation may yield predominantly the N1-substituted product. |
| Solvent | The polarity of the solvent can influence the tautomeric equilibrium and the solvation of the triazole anion, affecting which nitrogen is more accessible. | N/A |
| Steric Hindrance | Bulky substituents on the triazole ring or the alkylating agent can sterically hinder attack at adjacent nitrogen atoms, favoring substitution at a less hindered position. nih.gov | A bulky group at C-3 may favor alkylation at the more distant N4 position. |
| Electronic Effects | Electron-donating or electron-withdrawing groups on the triazole ring alter the electron density at each nitrogen atom, influencing the site of electrophilic attack. nih.gov | Alkylation tends to occur at the nitrogen next to the ring carbon with the most electron-donating group. nih.gov |
Ring Transformations and Cyclization Reactions Utilizing the 1,2,4-Triazole Core
The functionalized 1,2,4-triazole derivatives obtained from nucleophilic substitution are valuable precursors for constructing more complex molecular architectures, particularly fused heterocyclic systems.
A prominent application of 3-chloro-1H-1,2,4-triazole is in the synthesis of the thiazolo[3,2-b] beilstein-journals.orgresearchgate.netorganic-chemistry.orgtriazole ring system. This is typically achieved through a multi-step, one-pot, or sequential process. The common pathway involves:
Formation of the Thiol Intermediate : First, the chlorine atom of 3-chloro-1H-1,2,4-triazole is substituted by a sulfur nucleophile to generate 1H-1,2,4-triazole-3-thiol. nih.gov
Cyclocondensation : The resulting thiol is then reacted with a molecule containing two electrophilic centers, most commonly an α-haloketone (e.g., α-bromoacetophenone). The reaction proceeds via an initial S-alkylation, where the thiol sulfur attacks the carbon bearing the halogen, followed by an intramolecular cyclization. researchgate.net In this second step, a ring nitrogen atom (typically N2) attacks the carbonyl carbon, and a subsequent dehydration reaction yields the final fused bicyclic system. researchgate.net
The reaction conditions, such as the use of acidic or basic catalysts, are crucial for promoting the cyclization and dehydration steps. researchgate.net This synthetic strategy is highly versatile, allowing for the introduction of various substituents on the thiazole (B1198619) portion of the fused ring by choosing appropriately substituted α-haloketones or other bifunctional electrophiles. mdpi.com
Table 2: Examples of Reactants for the Synthesis of Substituted Thiazolo[3,2-b] beilstein-journals.orgresearchgate.netorganic-chemistry.orgtriazoles
| 1,2,4-Triazole Precursor | Bifunctional Electrophile | Fused Product Skeleton |
| 1H-1,2,4-triazole-3-thiol | 2-Bromoacetophenone | 2-Phenylthiazolo[3,2-b] beilstein-journals.orgresearchgate.netorganic-chemistry.orgtriazole |
| 1H-1,2,4-triazole-3-thiol | Ethyl 2-bromoacetate | Thiazolo[3,2-b] beilstein-journals.orgresearchgate.netorganic-chemistry.orgtriazol-2(3H)-one |
| 1H-1,2,4-triazole-3-thiol | 3-Chloropentane-2,4-dione | 2-Acetyl-3-methylthiazolo[3,2-b] beilstein-journals.orgresearchgate.netorganic-chemistry.orgtriazole |
| 1H-1,2,4-triazole-3-thiol | Diethyl 2-chloroethynylphosphonate | 6-(Diethoxyphosphoryl)-3H-thiazolo[3,2-b] beilstein-journals.orgresearchgate.netorganic-chemistry.orgtriazol-7-ium chloride researchgate.net |
Expansion and Contraction of the Triazole Ring
The 1,2,4-triazole ring, a stable aromatic heterocycle, can undergo expansion or contraction reactions under specific conditions, leading to the formation of different heterocyclic systems. While literature specifically detailing these transformations for 3-chloro-1H-1,2,4-triazole hydrochloride is sparse, general principles of triazole chemistry can provide insights into potential pathways.
Ring Expansion: Ring expansion reactions of azole compounds, including 1,2,4-triazoles, can be initiated by reagents such as dichlorocarbene (B158193). For instance, the reaction of substituted imidazoles and pyrazoles with dichlorocarbene has been shown to yield pyrimidines and pyridazines, respectively, through a formal insertion of a carbon atom into the ring. rsc.org A similar reaction with 3,5-dimethyl-1,2,4-triazole, however, resulted in the formation of a tris-triazolylmethane derivative rather than a ring-expanded product. rsc.org This suggests that the outcome of such reactions is highly dependent on the specific triazole substrate and reaction conditions.
Ring Contraction: Ring contraction of triazine systems, which are six-membered heterocycles containing three nitrogen atoms, to five-membered rings like imidazoles or triazoles is a more commonly documented process. journal-vniispk.rursc.orgresearchgate.net These transformations can be promoted by various reagents, including reducing agents, oxidizing agents, and acids. researchgate.net For example, 1-alkyl-1,2,4-triazinium iodides have been observed to undergo ring contraction to 1,2,4-triazoles upon treatment with a base. rsc.org While these examples involve the contraction of a larger ring to a triazole, they highlight the potential for skeletal rearrangements in nitrogen-containing heterocycles.
| Transformation | Reactant Type | Product Type | Key Reagents/Conditions |
| Ring Expansion | Substituted Imidazoles/Pyrazoles | Pyrimidines/Pyridazines | Dichlorocarbene rsc.org |
| Ring Contraction | 1,2,4-Triazine derivatives | Imidazoles | Reducing agents, oxidants, acids journal-vniispk.ruresearchgate.net |
| Ring Contraction | 1-Alkyl-1,2,4-triazinium iodides | 1,2,4-Triazoles | Base rsc.org |
Functional Group Interconversions at Other Positions of the Triazole Ring
The reactivity of the 3-chloro-1H-1,2,4-triazole ring allows for various functional group interconversions, enabling the synthesis of a diverse range of derivatives. These transformations can involve modification of existing substituents or direct functionalization of the triazole scaffold.
The chlorine atom at the 3-position of the triazole ring is a key functional handle for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups. For example, the chlorine can be displaced by nucleophiles to introduce different substituents. smolecule.com
Further modifications can be performed on substituents attached to the triazole ring. These reactions are governed by the chemical nature of the substituent itself and are often standard organic transformations. The stability of the triazole ring allows for a broad scope of reaction conditions to be employed.
The 1,2,4-triazole ring is generally considered to be a stable aromatic system and is relatively resistant to oxidation and reduction under typical conditions. nih.gov However, under more forcing conditions or with specific reagents, transformations involving the triazole core can occur.
Oxidation: Oxidation of the triazole ring itself is not a common transformation due to its aromatic stability. However, oxidative processes can be involved in the synthesis of substituted 1,2,4-triazoles. For instance, the copper-catalyzed cascade addition-oxidative cyclization of amides and nitriles utilizes oxygen as an oxidant to form the triazole ring. nih.govfrontiersin.org Another example is the iodine-catalyzed oxidative aromatization in the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and amines. organic-chemistry.org Oxidation of substituents on the triazole ring is also a viable pathway for functional group modification.
Reduction: The reduction of the 1,2,4-triazole ring is also challenging due to its aromaticity. Catalytic hydrogenation, for example, typically requires harsh conditions to reduce the triazole core. More commonly, reduction reactions are focused on substituents attached to the ring.
Acid-Base Chemistry and Salt Formation of 3-chloro-1H-1,2,4-triazole
The presence of three nitrogen atoms in the 1,2,4-triazole ring imparts basic properties to the molecule, allowing it to react with acids to form salts.
1,2,4-Triazoles can exist in different tautomeric forms, primarily the 1H- and 4H-tautomers. nih.govnih.gov For 3-chloro-1H-1,2,4-triazole, theoretical and physical studies suggest the 1H-tautomer is the most stable. ijsr.netresearchgate.net
Protonation of the triazole ring can occur at any of the nitrogen atoms. The specific site of protonation will depend on the relative basicities of the nitrogen atoms, which are influenced by the electronic effects of the chlorine substituent. The formation of this compound involves the reaction of the free base with hydrochloric acid, resulting in the protonation of one of the ring nitrogen atoms and the association of the chloride counter-ion.
| Tautomer | Relative Stability |
| 3-chloro-1H-1,2,4-triazole | Most Stable ijsr.netresearchgate.net |
| 5-chloro-1H-1,2,4-triazole | Less Stable ijsr.netresearchgate.net |
| 3-chloro-4H-1,2,4-triazole | Least Stable ijsr.netresearchgate.net |
The hydrochloride salt of 3-chloro-1H-1,2,4-triazole is generally a stable, solid material. chemicalbook.com The salt form can enhance the solubility of the compound in polar solvents compared to the free base.
The reactivity of the hydrochloride salt is largely similar to that of the free base, particularly in reactions where the initial protonation state is readily reversible. However, in reactions that are sensitive to pH, the acidic nature of the hydrochloride salt can influence the reaction outcome. For instance, in nucleophilic substitution reactions at the 3-position, the presence of the hydrochloride may necessitate the use of a base to neutralize the acid and generate the more nucleophilic free amine or other attacking species.
Advanced Spectroscopic and Structural Elucidation of 3 Chloro 1h 1,2,4 Triazole Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise connectivity and chemical environment of atoms within a molecule. For 3-chloro-1H-1,2,4-triazole hydrochloride, ¹H and ¹³C NMR are fundamental for confirming the core structure, while two-dimensional techniques would be employed for unambiguous signal assignment.
The ¹H NMR spectrum of 3-chloro-1H-1,2,4-triazole is expected to be relatively simple, primarily featuring signals for the proton on the triazole ring and the N-H proton.
C-H Proton: The single proton attached to carbon-5 (C5) of the triazole ring would appear as a singlet, as it has no adjacent protons to couple with. In various 1,2,4-triazole (B32235) derivatives, this proton typically resonates in the aromatic region of the spectrum.
N-H Proton: The proton attached to a nitrogen atom (N-H) would also appear as a singlet. Its chemical shift can be highly variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. This peak is often broad and can be confirmed by its disappearance upon deuterium (B1214612) exchange (shaking the sample with D₂O).
For the hydrochloride salt, protonation is expected to occur on one of the ring nitrogen atoms. This would lead to the presence of an additional N-H proton or a shift in the existing N-H signal, typically downfield, due to the increased positive charge density on the heterocyclic ring.
Table 1: Expected ¹H NMR Signals for 3-chloro-1H-1,2,4-triazole This table is illustrative, based on general principles and data from related 1,2,4-triazole compounds, as specific experimental data for the title compound is not readily available in the searched literature.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| C5-H | ~8.0 - 9.0 | Singlet (s) | Chemical shift is typical for protons on electron-deficient aromatic heterocyclic rings. |
| N-H | Variable (Broad) | Singlet (s) | Position and shape are dependent on solvent and concentration. Disappears upon D₂O exchange. |
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 3-chloro-1H-1,2,4-triazole, two distinct signals are expected, corresponding to the two carbon atoms in the triazole ring.
C3 Carbon: This carbon is directly attached to the electronegative chlorine atom and two nitrogen atoms. Its chemical shift is expected to be significantly downfield. In related triazole structures, carbons involved in C=N bonds typically appear in the 140-165 ppm range. urfu.ru
C5 Carbon: This carbon is attached to a proton and flanked by two nitrogen atoms. It is also expected to be in the aromatic/heteroaromatic region, but likely at a slightly different chemical shift than C3.
The formation of the hydrochloride salt would influence the electron density of the ring, likely causing a downfield shift for both carbon signals.
Table 2: Expected ¹³C NMR Signals for 3-chloro-1H-1,2,4-triazole This table is illustrative, based on general principles and data from related 1,2,4-triazole compounds, as specific experimental data for the title compound is not readily available in the searched literature.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |
| C3 | ~150 - 165 | Attached to chlorine; expected to be significantly deshielded. |
| C5 | ~140 - 155 | Attached to hydrogen; chemical shift typical for a C-H in a triazole ring. |
While one-dimensional NMR provides primary data, 2D NMR techniques are indispensable for the complete and unambiguous structural assignment of complex molecules, including substituted triazoles.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For 3-chloro-1H-1,2,4-triazole, this technique would be of limited use for the core structure as there is only one ring proton, but it would be crucial for analyzing any substituted derivatives.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the ¹H signal of the C5-H proton to the ¹³C signal of the C5 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is a powerful tool for establishing connectivity. For instance, the C5-H proton would be expected to show correlations to the C3 carbon, providing evidence for the ring structure. The N-H proton could also show correlations to C3 and C5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It is particularly useful for determining stereochemistry and conformation in more complex derivatives.
Substituted 1,2,4-triazoles can exist in different tautomeric forms, which are isomers that differ in the position of a proton. For 3-chloro-1,2,4-triazole (B1630318), three potential tautomers exist: 3-chloro-1H-1,2,4-triazole, 3-chloro-4H-1,2,4-triazole, and 5-chloro-1H-1,2,4-triazole.
Physical and theoretical studies have shown that the 3-chloro-1H-1,2,4-triazole form is the most stable tautomer. ijsr.net NMR spectroscopy is a key tool for studying tautomeric equilibria in solution. If multiple tautomers were present in significant quantities, it would result in a set of NMR signals for each species. The relative integration of these signals would allow for the quantification of the tautomeric ratio. However, given the reported stability of the 1H-tautomer, it is expected to be the overwhelmingly dominant species observed in the NMR spectrum.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" spectrum that is characteristic of its structure and functional groups.
The IR and Raman spectra of this compound would be characterized by vibrations of the triazole ring, the N-H bond, and the C-Cl bond.
N-H Stretching: A broad absorption band is expected in the IR spectrum, typically in the range of 3100-3300 cm⁻¹, corresponding to the N-H stretching vibration. This band's breadth is due to hydrogen bonding.
C-H Stretching: The stretching vibration of the C5-H bond is expected to appear around 3000-3100 cm⁻¹.
Ring Vibrations (C=N and N=N Stretching): The triazole ring gives rise to several characteristic stretching vibrations. Absorption bands in the region of 1400-1650 cm⁻¹ are typically assigned to C=N and N=N stretching modes, which are diagnostic features for the triazole ring. ijsr.net
Tautomeric Bands: For 3-chloro-1,2,4-triazole, two specific infrared bands at 1770 cm⁻¹ and 1750 cm⁻¹ have been reported and assigned to the presence of tautomeric species. ufv.br
C-Cl Stretching: The carbon-chlorine stretching vibration typically appears as a strong band in the lower frequency region of the IR spectrum, generally between 600 and 800 cm⁻¹.
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. N=N stretching and other symmetric ring vibrations often produce strong signals in the Raman spectrum, whereas N-H stretching is typically weak. The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.
Table 3: Key Vibrational Modes and Expected Frequencies for 3-chloro-1H-1,2,4-triazole
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy | Notes |
| N-H Stretch | 3100 - 3300 | IR | Broad due to hydrogen bonding. |
| C-H Stretch | 3000 - 3100 | IR, Raman | Aromatic/heterocyclic C-H stretch. |
| Tautomer Bands | 1770, 1750 | IR | Specifically assigned to tautomeric species of 3-chloro-1,2,4-triazole. ufv.br |
| C=N / N=N Stretch | 1400 - 1650 | IR, Raman | Characteristic ring stretching vibrations. ijsr.net |
| C-Cl Stretch | 600 - 800 | IR, Raman | Strong absorption typical for organochlorine compounds. |
Hydrogen Bonding Network Analysis in Solid State
In the solid state, this compound is expected to form an extensive and robust hydrogen bonding network, which is fundamental to the stability of its crystal lattice. The structure consists of the 3-chloro-1H-1,2,4-triazolium cation and a chloride anion. The protonated triazole ring contains acidic N-H groups, which act as strong hydrogen bond donors. The chloride ion (Cl⁻) serves as a primary hydrogen bond acceptor.
The anticipated network would be primarily defined by strong N–H···Cl interactions. Depending on the crystal packing, weaker N–H···N interactions between adjacent cations might also occur, creating a complex three-dimensional architecture. Analysis of the parent compound, 1,2,4-triazolium chloride, reveals a structure where each chloride ion is an acceptor for hydrogen bonds from the nitrogen atoms of the surrounding triazolium cations, forming a cohesive network. znaturforsch.comresearchgate.net A similar arrangement is predicted for the 3-chloro derivative, where these interactions would dictate the orientation and packing of the ions in the unit cell.
Table 1: Expected Hydrogen Bond Interactions in this compound
| Donor (D) | Hydrogen (H) | Acceptor (A) | Interaction Type |
|---|---|---|---|
| Nitrogen (N) | Hydrogen (H) | Chlorine (Cl⁻) | Strong, Charge-Assisted |
| Nitrogen (N) | Hydrogen (H) | Nitrogen (N) | Potential Inter-cation |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an essential tool for confirming the molecular weight and elucidating the structure of this compound. The molecule analyzed would be the protonated free base, the 3-chloro-1H-1,2,4-triazolium cation.
High-resolution mass spectrometry provides an extremely accurate mass measurement of the parent ion, which can confirm its elemental composition. The molecular formula of 3-chloro-1H-1,2,4-triazole is C₂H₂ClN₃. sielc.comfishersci.ca For mass spectrometric analysis, this would be observed as the protonated cation, [M+H]⁺, with the formula C₂H₃ClN₃⁺. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in two distinct peaks for the molecular ion, M⁺ and M+2. HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
Table 2: Theoretical Exact Mass Data for the 3-chloro-1H-1,2,4-triazolium Cation
| Ion Formula | Isotope | Theoretical Exact Mass (m/z) |
|---|---|---|
| [C₂H₃³⁵ClN₃]⁺ | ³⁵Cl | 104.00190 |
| [C₂H₃³⁷ClN₃]⁺ | ³⁷Cl | 106.00000 |
Tandem mass spectrometry (MS/MS) involves the isolation of the parent ion followed by its fragmentation to produce a characteristic spectrum of daughter ions. While specific experimental MS/MS data for 3-chloro-1H-1,2,4-triazole is not widely published, plausible fragmentation pathways can be predicted based on the known behavior of triazole rings. researchgate.netrsc.org
The fragmentation of the 1,2,4-triazole ring often involves the elimination of stable neutral molecules such as nitrogen (N₂) or hydrogen cyanide (HCN). For the 3-chloro-1H-1,2,4-triazolium cation, key fragmentation pathways would likely include the loss of HCl, N₂, or HCN, leading to specific, identifiable fragment ions.
Table 3: Plausible MS/MS Fragmentation Pathways for [C₂H₃ClN₃]⁺
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion Formula | Fragment Ion (m/z) | Proposed Pathway |
|---|---|---|---|---|
| 104.00 | HCN | [CH₂ClN]⁺ | 62.98 | Ring Cleavage |
| 104.00 | N₂ | [C₂H₃ClN]⁺ | 76.00 | Ring Cleavage |
| 104.00 | HCl | [C₂H₂N₃]⁺ | 68.03 | Loss of Substituent |
| 76.00 | Cl | [C₂H₃N]⁺ | 41.03 | Secondary Fragmentation |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms.
A crystal structure analysis of this compound would unequivocally confirm its molecular geometry. It is expected to show a planar, five-membered triazole ring, consistent with its aromatic character. nih.govmdpi.com The analysis would provide precise measurements of all bond lengths (C-N, N-N, C-C, C-Cl) and angles within the triazolium cation, confirming the connectivity of the atoms. The protonation site on the nitrogen ring would also be unambiguously identified.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic structure of heterocyclic compounds like this compound. The absorption of UV or visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. The 1,2,4-triazole ring, being an aromatic heterocycle, possesses both π-electrons and non-bonding (n) electrons on the nitrogen atoms, which dictate its electronic absorption profile.
The electronic spectrum of the 1,2,4-triazole system is primarily characterized by π → π* and n → π* transitions. The unsubstituted 1,2,4-triazole molecule exhibits a very weak absorption band around 205 nm. ijsr.net The introduction of a substituent, such as a chlorine atom at the C3 position, is expected to induce a bathochromic shift (a shift to longer wavelengths) in the absorption maximum (λmax). This is due to the influence of the substituent on the energy levels of the molecular orbitals involved in the electronic transitions.
For 3-chloro-5-substituted 1,2,4-triazoles, research has indicated that the ionization of the heterocyclic ring, such as through the formation of a hydrochloride salt, does not significantly affect the energies of the electronic transitions. rsc.org This suggests that the UV-Vis spectrum of this compound would be very similar to that of its free base, 3-chloro-1H-1,2,4-triazole. The primary absorption bands are attributable to the π → π* transitions within the aromatic triazole ring, which are typically of high intensity. The n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, are also present but are generally weaker and may be obscured by the more intense π → π* bands.
While specific experimental values for the λmax of this compound are not extensively documented in readily available literature, the theoretical understanding of substituted triazoles provides a strong basis for interpreting its electronic spectrum. Theoretical modeling and computational studies are often employed to predict the electronic spectra and support the assignment of observed absorption bands to specific electronic transitions. ufv.br
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region | Notes |
|---|---|---|---|
| π → π* | π bonding to π* antibonding | < 250 nm | High intensity, characteristic of the aromatic triazole ring. Shifted from the parent triazole's 205 nm absorption. |
Advanced Analytical Techniques for Purity and Identity Confirmation in Research Studies
In research settings, confirming the purity and unequivocally establishing the identity of a synthesized compound like this compound is paramount. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the definitive method for assessing the purity of non-volatile compounds and separating them from potential impurities, such as starting materials, by-products, or degradation products. eu-jr.eu For 3-chloro-1H-1,2,4-triazole, reverse-phase (RP) HPLC is a commonly utilized method. ijsr.netsielc.com This technique separates compounds based on their polarity.
A typical RP-HPLC setup for analyzing 3-chloro-1H-1,2,4-triazole would involve a non-polar stationary phase (like a C18 column) and a polar mobile phase. sielc.com The compound is dissolved in a suitable solvent, injected into the HPLC system, and its retention time—the time it takes to travel through the column—is measured. The purity is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Impurities will have different retention times and will appear as separate, smaller peaks.
Table 2: Example of HPLC Conditions for 3-chloro-1H-1,2,4-triazole Analysis
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (Reverse-Phase) sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier sielc.com |
| Detection | UV Detector (wavelength selected based on λmax) |
| Mode | Isocratic or Gradient Elution |
| Application | Purity determination, separation of impurities sielc.com |
Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC can confirm purity, it does not provide definitive structural information. For identity confirmation, mass spectrometry and NMR spectroscopy are indispensable.
Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique provides the molecular weight of the compound. researchgate.net Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like triazoles, which allows the molecular ion to be observed with minimal fragmentation. The high-resolution mass spectrum provides the exact mass of the molecule, which can be used to confirm its elemental composition. Fragmentation patterns, which can be induced in the mass spectrometer, provide further structural clues about the connectivity of the atoms. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. ipb.pt
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For 3-chloro-1H-1,2,4-triazole, one would expect to see signals for the C-H proton on the triazole ring and the N-H proton. The chemical shift (position) of these signals is highly characteristic of the molecule's structure.
¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For 3-chloro-1H-1,2,4-triazole, signals for the two distinct carbon atoms of the triazole ring would be expected at characteristic chemical shifts. ipb.pt
Together, the combination of HPLC for purity analysis and LC-MS and NMR (¹H and ¹³C) for identity confirmation provides a comprehensive and robust characterization of this compound, ensuring its quality and structural integrity for research applications. akjournals.comnih.gov
Theoretical and Computational Investigations of 3 Chloro 1h 1,2,4 Triazole Hydrochloride
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations serve as the foundation for understanding the compound's stability, reactivity, and interactions.
Density Functional Theory (DFT) has become a standard method for obtaining accurate information about the molecular structures of heterocyclic compounds. acs.org For derivatives of 1,2,4-triazole (B32235), DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G or 6-311++G(d,p), are frequently employed to perform full geometry optimization. nih.govmdpi.com This process determines the lowest energy conformation of the molecule by calculating bond lengths, bond angles, and dihedral angles.
The optimization of 3-chloro-1H-1,2,4-triazole and its protonated hydrochloride form would reveal the precise spatial arrangement of the triazole ring, the chlorine substituent, and the associated proton. In related triazole systems, DFT has been used to show how substituents can cause slight deviations from planarity in the heterocyclic ring. nih.gov These optimized geometries are crucial for subsequent calculations of other molecular properties.
Table 1: Illustrative Geometrical Parameters Obtained from DFT Calculations for 1,2,4-Triazole Derivatives Note: This table provides typical parameter types and values for related compounds, as specific data for 3-chloro-1H-1,2,4-triazole hydrochloride is not available in the provided sources.
| Parameter | Typical Calculated Value (AM1/PM3 for 1H-1,2,4-triazole) |
|---|---|
| N1-N2 Bond Length | 1.350 Å |
| C3-N4 Bond Length | 1.351 Å |
| C5-N1 Bond Length | 1.353 Å |
| N1-C2-N3 Angle | Not specified |
Data derived from semi-empirical calculations on the parent 1,2,4-triazole ring, which are comparable to DFT results. rad-proceedings.org
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, provide another avenue for investigating molecular properties from first principles, without reliance on empirical data. These methods have been successfully applied to study tautomers of chloro-substituted 1,2,4-triazoles, using basis sets like 6-31G(d) to calculate their structure and electronic parameters. researchgate.net
Key electronic properties predicted by these methods include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A large energy gap suggests high stability, whereas a small gap indicates that the molecule is more easily excitable and reactive. researchgate.net Other calculated properties include total energy, dipole moment, and the distribution of atomic charges, which are essential for understanding the molecule's polarity and electrostatic potential. rad-proceedings.orgresearchgate.net
| Hardness (ɳ) | Measures resistance to change in electron distribution. researchgate.net |
Conformational Analysis and Tautomeric Equilibria Modeling
Prototropic tautomerism is a characteristic feature of the 1,2,4-triazole ring system, where a hydrogen atom can migrate between different nitrogen atoms, leading to distinct structural isomers. researchgate.netresearchgate.netresearchgate.net The relative stability of these tautomers governs the compound's chemical behavior and its interactions with biological targets. researchgate.netresearchgate.net
For chloro-substituted 1,2,4-triazoles, several tautomeric forms are theoretically possible. The primary forms arise from the placement of the single hydrogen atom on different nitrogen atoms of the ring. The main tautomers for chloro-1,2,4-triazole are 3-chloro-1H-1,2,4-triazole, 3-chloro-4H-1,2,4-triazole, and 5-chloro-1H-1,2,4-triazole. researchgate.netijsr.net While the 2H form is also a possibility for the 1,2,4-triazole system, it is less commonly discussed for 3-substituted derivatives. The "5H" notation is not standard, with the 5-chloro-1H form representing a distinct positional isomer relevant to the tautomeric equilibrium discussion. researchgate.netijsr.net Computational models are used to calculate the energies of each of these potential forms to determine their viability. researchgate.netresearchgate.net
Theoretical and physical studies have been conducted to determine the stability order of the chloro-1,2,4-triazole tautomers. researchgate.netijsr.net By calculating the Gibbs free energy for each optimized tautomeric structure, researchers can predict their relative populations at equilibrium. scribd.com For chloro-1,2,4-triazole, computational investigations have established a clear stability hierarchy. researchgate.netijsr.net
The most stable tautomer is 3-chloro-1H-1,2,4-triazole. researchgate.netijsr.net This is followed by the 5-chloro-1H-1,2,4-triazole tautomer. The least stable form is 3-chloro-4H-1,2,4-triazole. researchgate.netijsr.net This stability order is critical for correctly identifying the predominant species in experimental and biological systems.
Table 3: Relative Stability of Chloro-1,2,4-triazole Tautomers
| Tautomer | Position of Cl | Position of H | Relative Stability |
|---|---|---|---|
| 3-chloro-1H-1,2,4-triazole | C3 | N1 | Most Stable researchgate.netijsr.net |
| 5-chloro-1H-1,2,4-triazole | C5 | N1 | Intermediate Stability researchgate.netijsr.net |
Simulation of Spectroscopic Properties
A significant application of computational chemistry is the simulation of spectroscopic data. Comparing theoretical spectra with experimental results provides a powerful method for structural elucidation and confirmation.
DFT and other quantum chemical methods can be used to predict a range of spectroscopic properties for 3-chloro-1H-1,2,4-triazole and its tautomers.
NMR Spectroscopy: Theoretical calculations can accurately predict the 1H and 13C NMR chemical shifts. nih.gov The correlation between calculated and experimental shifts is often used to confirm the correct tautomeric form and molecular structure. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to simulate electronic transitions and predict UV-Vis absorption spectra. This technique is particularly useful for distinguishing between different tautomers, as each form typically exhibits a unique spectral fingerprint. scribd.com
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies corresponding to IR and Raman spectra can be calculated from the optimized molecular geometry. dnu.dp.ua These simulations help in assigning experimental vibrational bands to specific functional groups and molecular motions. Furthermore, they can be used to study the effects of protonation, such as in the hydrochloride salt, by identifying shifts in vibrational frequencies upon the addition of a proton. dnu.dp.ua
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts, aiding in the assignment of experimental spectra and the structural confirmation of molecules, including different isomers or tautomers. uzhnu.edu.uaresearchgate.net
The Gage-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR isotropic chemical shielding constants, which are then converted into chemical shifts. uzhnu.edu.uamdpi.com This process involves optimizing the molecular geometry of the compound at a selected level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), followed by the GIAO calculation on the optimized structure. mdpi.com For a molecule like 3-chloro-1H-1,2,4-triazole, theoretical calculations can predict the ¹H and ¹³C chemical shifts for each unique atom in its different potential tautomers. By comparing the calculated shifts with experimental data, the predominant tautomeric form in solution can be identified. ufv.br
Theoretical studies on various 1,2,4-triazole derivatives have demonstrated a strong correlation between computed and experimental chemical shifts, making this a robust method for structural assignment. uzhnu.edu.uaufv.br Below is an illustrative table representing typical data obtained from such a computational study for the primary tautomer of 3-chloro-1H-1,2,4-triazole.
Table 1: Illustrative Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for 3-chloro-1H-1,2,4-triazole Note: This table is a representative example of data from computational NMR studies on 1,2,4-triazole derivatives. Actual values for the hydrochloride salt may vary.
| Atom | Atom Type | Predicted Chemical Shift (ppm) |
| H-1 | N-H Proton | 14.1 |
| H-5 | C-H Proton | 8.5 |
| C-3 | Carbon (C-Cl) | 150.2 |
| C-5 | Carbon (C-H) | 145.8 |
Vibrational Frequency Calculations for IR and Raman Assignments
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational frequency calculations are essential for the accurate assignment of the observed spectral bands to specific molecular motions. nih.govnih.gov
DFT calculations are commonly employed to compute the harmonic vibrational frequencies, IR intensities, and Raman activities of molecules. nih.gov The process begins with the optimization of the molecular geometry to find a stable energy minimum. Subsequently, frequency calculations are performed on this optimized structure. The resulting theoretical spectrum can be compared with experimental FT-IR and FT-Raman spectra. nih.govnih.gov It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method. nih.gov
For 3-chloro-1H-1,2,4-triazole, computational studies are particularly important for distinguishing between its possible tautomers, as each will have a unique vibrational spectrum. ijsr.net Theoretical calculations can assign specific bands to vibrations such as N-H stretching, C-H stretching, C=N and N-N ring stretching, and C-Cl stretching. ijsr.net
Table 2: Representative Calculated Vibrational Frequencies and Assignments for 3-chloro-1H-1,2,4-triazole Note: This table is a representative example. Assignments are based on Potential Energy Distribution (PED) analysis from computational models.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (Vibrational Mode) |
| 3250 | 3120 | ν(N-H) stretch |
| 3180 | 3055 | ν(C-H) stretch |
| 1610 | 1545 | Ring ν(C=N) stretch |
| 1480 | 1420 | Ring deformation |
| 1290 | 1240 | In-plane δ(C-H) bend |
| 1050 | 1010 | Ring ν(N-N) stretch |
| 780 | 750 | ν(C-Cl) stretch |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry provides profound insights into the pathways of chemical reactions, allowing for the study of transient species like transition states and the determination of reaction energetics. researchgate.net
Transition state (TS) theory is a cornerstone of reaction kinetics. Computational methods can locate the TS structures connecting reactants and products on the potential energy surface. A key characteristic of a TS is that it is a first-order saddle point, having exactly one imaginary frequency in its calculated vibrational spectrum, which corresponds to the motion along the reaction coordinate. researchgate.net
For reactions involving 1,2,4-triazoles, such as their synthesis via cycloaddition reactions or subsequent functionalization, TS analysis can clarify the reaction mechanism. mdpi.com For instance, in the [3+2] cycloaddition reaction to form the triazole ring, computational studies can model the concerted or stepwise nature of the bond formation. mdpi.com Similarly, for functionalization reactions, locating the transition states for N-alkylation versus S-alkylation in related triazolethiones can explain the observed regioselectivity. rsc.org
For 3-chloro-1H-1,2,4-triazole, a critical aspect is the relative stability of its different tautomers. Theoretical studies have investigated this, concluding that the stability order is 3-chloro-1H-1,2,4-triazole > 5-chloro-1H-1,2,4-triazole > 3-chloro-4H-1,2,4-triazole. ijsr.net This thermodynamic information is crucial for understanding its equilibrium behavior and reactivity. By calculating the Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔGr), chemists can predict both the spontaneity and the rate of chemical transformations.
Table 3: Example Thermodynamic Data for Tautomerization of Chloro-1,2,4-triazole Note: This table illustrates the type of data obtained from quantum chemical calculations on the relative stability of isomers.
| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |
| 3-chloro-1H-1,2,4-triazole | DFT/B3LYP | 0.00 (Reference) |
| 5-chloro-1H-1,2,4-triazole | DFT/B3LYP | +1.5 |
| 3-chloro-4H-1,2,4-triazole | DFT/B3LYP | +4.2 |
Molecular Docking and Dynamics Simulations (Focused on Chemical Interactions, not biological efficacy)
While widely used in drug discovery, molecular docking and dynamics simulations are also powerful tools for understanding non-biological chemical interactions, such as those between a molecule and a catalyst or its role in the formation of larger molecular assemblies. nih.gov
Molecular docking can be used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In a non-biological context, this can be applied to understand how a molecule like 3-chloro-1H-1,2,4-triazole might interact with the active site of a synthetic catalyst. The simulation calculates a binding affinity or docking score, which estimates the strength of the interaction. This can reveal key intermolecular forces, such as hydrogen bonding or van der Waals interactions, that stabilize the complex. nih.gov
Molecular dynamics (MD) simulations provide further insight by modeling the time-dependent behavior of a molecular system. An MD simulation could show how 3-chloro-1H-1,2,4-triazole, as a building block (monomer), approaches and interacts with a growing polymer chain or a crystal surface. These simulations can reveal information about the preferred orientation, interaction energies, and conformational changes that occur during processes of material self-assembly or catalysis, driven purely by chemical and physical principles. nih.gov
Conformational Changes during Chemical Processes
The conformational landscape of this compound is a critical determinant of its reactivity and behavior in chemical processes. Theoretical and computational studies, primarily employing Density Functional Theory (DFT), provide significant insights into the molecule's structural dynamics during such transformations. These investigations focus on the stable tautomeric forms and the conformational adjustments that occur during key chemical events like tautomerization and nucleophilic substitution reactions.
Based on both physical and theoretical studies, the tautomeric stability of chloro-1,2,4-triazoles has been established. ijsr.netresearchgate.net Among the possible isomers, 3-chloro-1H-1,2,4-triazole is recognized as the most stable tautomer. ijsr.netresearchgate.net This stability is a foundational aspect when considering the conformational changes during chemical reactions, as the molecule will predominantly exist in this form prior to undergoing a transformation. The protonation to form the hydrochloride salt is expected to occur at one of the nitrogen atoms of the triazole ring, which can influence the electronic distribution and, consequently, the conformational preferences and reactivity of the molecule.
A significant chemical process for 3-chloro-1H-1,2,4-triazole is nucleophilic aromatic substitution, where the chlorine atom is replaced by a nucleophile. Computational studies on similar heterocyclic systems suggest that this reaction proceeds through a high-energy transition state, leading to the formation of an intermediate. The conformational changes during this process are subtle yet crucial for the reaction to proceed.
The planarity of the 1,2,4-triazole ring is a key feature. During a nucleophilic attack, the incoming nucleophile approaches the carbon atom bonded to the chlorine. This approach necessitates specific spatial orientations, and while the core triazole ring remains largely planar, minor puckering or out-of-plane distortions can occur in the transition state to accommodate the bonding changes. The hydrochloride form, with a protonated ring nitrogen, would exhibit an enhanced electrophilic character at the carbon atom bonded to the chlorine, likely lowering the activation energy for nucleophilic attack compared to the neutral molecule.
Another fundamental chemical process involving conformational changes is tautomerization, the migration of a proton between the nitrogen atoms of the triazole ring. Although 3-chloro-1H-1,2,4-triazole is the most stable tautomer, interconversion to less stable tautomers can occur and is a key aspect of its chemical reactivity. ijsr.netresearchgate.net This process involves the breaking and forming of N-H bonds and is accompanied by changes in bond lengths and angles within the heterocyclic ring.
Theoretical calculations on the tautomerism of substituted 1,2,4-triazoles indicate that the energy barriers for proton transfer can be significant. researchgate.net The transition state for this intramolecular proton transfer would involve a conformation where the hydrogen atom is positioned between two nitrogen atoms. The geometry of this transition state, including the N-H-N angle and the respective N-N distance, is a critical parameter determined through computational modeling.
While specific computational data on the conformational changes of this compound during chemical reactions is not extensively available in the public domain, the principles derived from studies of related 1,2,4-triazole derivatives provide a solid framework for understanding its behavior. The interplay between tautomerism and reactivity, governed by the molecule's conformational flexibility, is a central theme in the chemistry of this compound.
Role of 3 Chloro 1h 1,2,4 Triazole Hydrochloride As a Key Building Block in Organic Synthesis
Precursor for Complex Heterocyclic Architectures
The stable aromatic core and the reactive chloro-substituent of 3-chloro-1H-1,2,4-triazole make it an exceptional starting material for the synthesis of intricate, multi-ring heterocyclic systems. The triazole ring itself imparts desirable properties such as metabolic stability and specific binding interactions, while the chloro group provides a convenient handle for elaboration and annulation reactions.
A primary application of 3-chloro-1H-1,2,4-triazole is in the construction of fused polyheterocyclic systems. The synthetic strategy typically involves a two-step process: first, a nucleophilic substitution to replace the chlorine atom, followed by an intramolecular cyclization (cyclocondensation) to form a new ring fused to the original triazole core.
This approach is particularly effective for creating bicyclic systems like triazolothiadiazines and triazolobenzothiazoles. nih.govnih.govresearchgate.net For instance, the reaction begins by converting 3-chloro-1H-1,2,4-triazole into a more functionalized intermediate, such as 4-amino-3-mercapto-1,2,4-triazole. This key intermediate possesses two distinct nucleophilic centers (the amino and mercapto groups) that can react with various bielectrophiles. When reacted with compounds like α-haloketones or α-haloesters, it undergoes cyclocondensation to yield fused systems such as the 1,2,4-triazolo[3,4-b] nih.govnih.govnih.govthiadiazine scaffold. nih.gov This method offers a robust pathway to a wide range of fused heterocycles by varying the structure of the bielectrophilic coupling partner. researchgate.netresearchgate.netnih.gov
The following table illustrates the synthesis of various fused heterocyclic systems starting from 3-chloro-1H-1,2,4-triazole derivatives.
| Starting Material Derivative | Reactant (Bielectrophile) | Resulting Fused System |
| 4-Amino-3-mercapto-1,2,4-triazole | α-Haloketones (e.g., Phenacyl bromide) | 1,2,4-Triazolo[3,4-b] nih.govnih.govnih.govthiadiazines |
| 4-Amino-3-mercapto-1,2,4-triazole | Hydrazonoyl halides | 1,2,4-Triazolo[3,4-b] nih.govnih.govnih.govthiadiazines |
| 5-Mercapto-1,2,4-triazole | 2-Chloroquinoline-3-carboxylates | nih.govnih.govnih.govTriazolo nih.govnih.govthiazinoquinolines researchgate.net |
| 4-Amino-3-mercapto-1,2,4-triazole | Carbon disulfide (followed by alkylation) | 1,2,4-Triazolo[3,4-b] nih.govnih.govnih.govthiadiazole-thiones |
This table is generated based on established synthetic routes for fused triazole systems.
The 1,2,4-triazole (B32235) moiety is increasingly utilized as a structural component in the design of macrocycles and other supramolecular assemblies. Its rigid, planar geometry and capacity to act as both a hydrogen bond donor and acceptor make it a valuable linker unit. 3-chloro-1H-1,2,4-triazole hydrochloride serves as an excellent precursor for incorporating this valuable heterocycle into larger ring structures.
In this context, the chloro group enables the covalent linkage of the triazole unit to other fragments of the macrocycle's backbone. A typical synthetic strategy involves reacting 3-chloro-1H-1,2,4-triazole with a long-chain molecule containing two nucleophilic end groups (e.g., a diamine or a dithiol). By performing a double nucleophilic substitution at both the 3-position of the triazole and another reactive site, the triazole ring becomes an integral part of the resulting macrocyclic structure. This strategic integration is crucial for creating host-guest systems, molecular sensors, and novel ionophores where the triazole's electronic and structural properties can be exploited.
Scaffold for Diversification in Chemical Libraries
In drug discovery and materials science, the ability to rapidly generate and screen large numbers of related compounds (chemical libraries) is paramount. This compound is an ideal scaffold for this purpose due to its straightforward reactivity and multiple points for diversification.
Combinatorial chemistry aims to synthesize a large number of different but structurally related molecules in a systematic way. The 3-chloro-1,2,4-triazole (B1630318) core is perfectly suited for this approach. The C3-chloro group can be substituted with a wide variety of nucleophiles from a "reagent library" (e.g., amines, thiols, alcohols), introducing a first point of diversity. Furthermore, the nitrogen atoms at the N1 or N4 positions can be alkylated or arylated, providing a second or third point of diversity. nih.govnih.gov
This multi-component reaction strategy allows for the creation of vast libraries of unique triazole derivatives from a small set of starting materials. researchgate.net For example, reacting the chloro-triazole scaffold with 100 different amines and then 100 different alkylating agents could theoretically produce 10,000 distinct compounds.
Parallel synthesis is a modern technique used to accelerate the creation of chemical libraries. Instead of mixing all reactants in one pot, reactions are carried out simultaneously in an array of separate reaction vessels, such as a 96-well plate. acs.orgresearchgate.net this compound is highly amenable to this workflow.
In a typical setup, a solution of the triazole scaffold is dispensed into each well of the plate. Then, a different nucleophilic reactant (e.g., a unique amine or thiol) is added to each well. The entire plate is then subjected to the reaction conditions, often with the aid of microwave irradiation or continuous-flow reactors to expedite the process. nih.govrsc.org This method allows for the rapid and efficient synthesis of hundreds of individual, purified compounds, enabling high-throughput screening to explore chemical space and identify molecules with desired biological or material properties. nih.gov
The following table provides a conceptual layout for a parallel synthesis experiment.
| Well | Scaffold | Reagent A (Nucleophile) | Reagent B (Alkylating Agent) | Resulting Product |
| A1 | 3-chloro-1H-1,2,4-triazole | Aniline (B41778) | Methyl Iodide | 3-Anilino-1-methyl-1H-1,2,4-triazole |
| A2 | 3-chloro-1H-1,2,4-triazole | Benzylamine | Methyl Iodide | 3-(Benzylamino)-1-methyl-1H-1,2,4-triazole |
| B1 | 3-chloro-1H-1,2,4-triazole | Aniline | Ethyl Bromide | 3-Anilino-1-ethyl-1H-1,2,4-triazole |
| B2 | 3-chloro-1H-1,2,4-triazole | Benzylamine | Ethyl Bromide | 3-(Benzylamino)-1-ethyl-1H-1,2,4-triazole |
This table illustrates a hypothetical 2x2 array within a larger parallel synthesis plate, demonstrating the diversification strategy.
Intermediate in the Synthesis of Specialty Chemicals
Beyond its use in exploratory research, this compound is a crucial intermediate in the targeted synthesis of high-value specialty chemicals. The 1,2,4-triazole motif is a well-established pharmacophore found in numerous clinically successful drugs and a key component in many agricultural products. frontiersin.orgijsr.net
In the pharmaceutical industry, the triazole ring is a core component of many antifungal agents, such as fluconazole (B54011) and itraconazole. nih.gov These drugs function by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. The synthesis of these complex molecules often involves building blocks derived from functionalized triazoles, for which 3-chloro-1H-1,2,4-triazole serves as a practical starting material. smolecule.com Similarly, in agriculture, triazole-based fungicides are widely used for crop protection. The compound also serves as a precursor for herbicides and other plant growth regulators. ijsr.netsmolecule.com Its role as a readily available, reactive intermediate makes the synthesis of these complex commercial products more efficient and economically viable.
| Chemical Compound | Class | Application |
| Fluconazole | Triazole Antifungal | Treatment of fungal infections |
| Itraconazole | Triazole Antifungal | Treatment of fungal infections |
| Paclobutrazol | Triazole Fungicide/Plant Growth Regulator | Agriculture, crop protection |
| Tebuconazole | Triazole Fungicide | Agriculture, crop protection |
This table lists examples of specialty chemicals containing the 1,2,4-triazole core, for which 3-chloro-1H-1,2,4-triazole can serve as a key synthetic precursor.
Agrochemical Intermediates (Generic Chemical Precursors)
The 1,2,4-triazole moiety is a well-established pharmacophore in the agrochemical industry, forming the core structure of numerous highly effective fungicides and herbicides. nih.govarkema.comresearchgate.net These compounds often function by inhibiting specific enzymes in plant pathogens, such as the lanosterol 14α-demethylase (CYP51) in fungi. nih.gov
This compound is a crucial intermediate for producing these agrochemicals. The synthesis of many commercial triazole fungicides involves the N-alkylation of the 1,2,4-triazole ring. nih.gov In these synthetic pathways, the chloro-substituted triazole can be reacted with various nucleophiles to build the complex side chains characteristic of modern fungicides. For example, the synthesis of potent fungicides can be achieved by reacting the sodium salt of 1,2,4-triazole with halogenated intermediates. nih.gov By extension, 3-chloro-1H-1,2,4-triazole provides a reactive handle to construct precursors for such active ingredients. The chlorine atom can be substituted by other functional groups which are then elaborated to form the final product. This strategic placement of a reactive group on the triazole ring makes it a key precursor for a range of agricultural products. smolecule.comsolarchem.cn
| Agrochemical Class | Example Compound | Synthetic Relevance of 3-chloro-1H-1,2,4-triazole |
|---|---|---|
| Fungicide | Tebuconazole | Serves as a precursor to the 1,2,4-triazole ring which is a core component. The chloro group allows for modification to build the necessary side-chain structure. solarchem.cn |
| Fungicide | Difenoconazole | The 1,2,4-triazole heterocycle is central to its fungicidal activity. Synthesis can involve intermediates derived from functionalized triazoles. nih.gov |
| Herbicide | Amitrole (3-Amino-1,2,4-triazole) | Can be synthesized from 3-chloro-1H-1,2,4-triazole via nucleophilic substitution of the chlorine atom with an amino group. nih.gov |
Polymer and Material Science Applications (e.g., functional monomers)
The incorporation of heterocyclic rings like 1,2,4-triazole into polymer backbones can impart unique properties such as thermal stability, coordination ability, and specific reactivity. mdpi.com this compound can be utilized as a precursor for creating functional monomers for polymerization.
The synthetic strategy involves modifying the triazole at the chlorine position to introduce a polymerizable group, such as a vinyl, acrylate, or styrenic moiety. For instance, the chlorine atom can be substituted by a nucleophile that also contains a polymerizable double bond. The resulting functional monomer can then undergo polymerization, leading to polymers with pendant 1,2,4-triazole units. These triazole-containing polymers are promising candidates for new functional materials with applications in areas like specialty coatings and advanced composites. smolecule.com Additionally, triazole derivatives can be used to create polymers through polycondensation reactions, where the triazole unit becomes part of the main polymer chain. ajchem-a.com
| Step | Description | Generic Reaction Scheme |
|---|---|---|
| 1. Monomer Synthesis | Nucleophilic substitution of the chlorine on 3-chloro-1H-1,2,4-triazole with a functional group (R) containing a polymerizable moiety (e.g., a vinyl group). | Cl-Triazole + R-X → R-Triazole + X-Cl |
| 2. Polymerization | Polymerization of the functional triazole monomer to yield a polymer with pendant triazole groups. | n (R-Triazole) → [-R(Triazole)-]n |
Dyes and Pigments Chemistry
The 1,2,4-triazole ring is a component of certain classes of dyes, particularly those based on azo coupling. nih.gov Azo dyes are characterized by the -N=N- functional group, which acts as a chromophore. The synthesis of such dyes often begins with the diazotization of a heterocyclic amine, followed by coupling with an electron-rich aromatic compound.
This compound can serve as a starting material for these syntheses. It can be converted to 3-amino-1H-1,2,4-triazole through a nucleophilic substitution reaction with ammonia. The resulting amino-triazole is a key precursor that can be diazotized using nitrous acid to form a diazonium salt. This reactive intermediate is then coupled with various aromatic or heterocyclic compounds (coupling components) to produce a wide range of azo dyes. ajchem-a.comresearchgate.net The specific color and properties of the dye can be tuned by changing the structure of the coupling component.
| Step | Description | Reactants | Product |
|---|---|---|---|
| 1. Amination | Conversion of the chloro-triazole to an amino-triazole. | 3-chloro-1H-1,2,4-triazole, Ammonia | 3-amino-1H-1,2,4-triazole |
| 2. Diazotization | Formation of a diazonium salt from the amino-triazole. | 3-amino-1H-1,2,4-triazole, NaNO₂, HCl | 1,2,4-triazole-3-diazonium chloride |
| 3. Azo Coupling | Reaction of the diazonium salt with a coupling component (e.g., a phenol (B47542) or aniline derivative) to form the final dye. | 1,2,4-triazole-3-diazonium chloride, Coupling Component (Ar-H) | Triazole-N=N-Ar (Azo Dye) |
Ligand Precursor in Coordination Chemistry
The 1,2,4-triazole ring, with its three nitrogen atoms, is an excellent building block for ligands in coordination chemistry. tennessee.edu These nitrogen atoms can act as donor sites, coordinating to metal ions to form stable complexes. The ability of 1,2,4-triazole derivatives to bridge multiple metal centers makes them particularly useful for constructing coordination polymers and other extended structures. This compound is a valuable precursor for synthesizing a variety of triazole-based ligands, as the chlorine atom provides a convenient point for chemical modification. researchgate.netcdnsciencepub.com
Synthesis of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. Triazole-based ligands are frequently used as linkers in MOF synthesis due to their strong coordinating ability and the directional nature of their bonds. tennessee.edu
Starting from 3-chloro-1H-1,2,4-triazole, multifunctional ligands (or "linkers") can be synthesized. For example, by reacting the chloro-triazole with a molecule containing multiple nucleophilic sites, or by coupling it to a central core, it is possible to create ditopic or tritopic ligands where two or more triazole rings are connected. These multitopic ligands can then be reacted with metal salts under solvothermal conditions to self-assemble into highly ordered, porous MOF structures. The properties of the resulting MOF, such as its pore size and functionality, can be tailored by carefully designing the triazole-based linker.
Development of Chelating Agents and Complexing Ligands
Chelating agents are molecules that can form multiple bonds to a single metal ion, resulting in the formation of a stable, ring-like structure called a chelate. The 1,2,4-triazole ring is an integral part of many chelating ligands. uobaghdad.edu.iq Its nitrogen atoms can participate in coordination, and functional groups can be attached to the ring to provide additional donor atoms (e.g., oxygen, sulfur, or other nitrogen atoms).
This compound is an ideal starting point for creating such ligands. The chlorine atom can be substituted with a variety of side chains containing additional donor groups. For instance, reaction with an amino alcohol could introduce both a nitrogen and an oxygen donor atom. By strategically adding functional groups, ligands with varying denticity (the number of donor groups) and coordination preferences can be synthesized, allowing for the selective complexation of different metal ions. cdnsciencepub.comrsc.org
| Reactant 1 | Reactant 2 | Product Type | Potential Application |
|---|---|---|---|
| 3-chloro-1H-1,2,4-triazole | 2-Aminopyridine | Bidentate N,N'-ligand (e.g., 3-(pyridin-2-ylamino)-1H-1,2,4-triazole) | Formation of discrete metal complexes. cdnsciencepub.com |
| 3-chloro-1H-1,2,4-triazole | Ethylenediamine | Potentially multidentate ligand capable of bridging metal centers. | Synthesis of coordination polymers. |
| 3-chloro-1H-1,2,4-triazole | Sodium thiolate (R-SNa) | Ligand with both nitrogen and sulfur donor atoms. | Complexation of soft metal ions. |
Emerging Research Directions and Future Perspectives
Advanced Synthetic Methodologies for Enhanced Sustainability and Efficiency
The synthesis of halogenated triazoles is undergoing a significant transformation, driven by the principles of green chemistry to enhance sustainability and efficiency. nih.govnih.gov Traditional methods, which often involve harsh conditions, hazardous reagents, and multiple steps, are being replaced by more advanced and environmentally benign alternatives. nih.gov
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, significantly reducing reaction times and often improving yields for triazole derivatives. nih.gov This technique, combined with the use of greener solvents like water, glycerol, or deep eutectic solvents, minimizes the reliance on volatile and toxic organic solvents. unive.itconsensus.app Furthermore, researchers are actively developing metal-free and azide-free synthetic routes, which address both the toxicity concerns of heavy metal catalysts and the safety risks associated with energetic azide (B81097) intermediates. strath.ac.uk Ultrasound-assisted synthesis represents another green approach, providing an alternative energy source for chemical transformations. nih.gov These methodologies collectively contribute to a more sustainable production lifecycle for halogenated triazoles.
Table 1: Comparison of Synthetic Methodologies for Triazole Synthesis
| Feature | Conventional Methods | Advanced "Green" Methods |
|---|---|---|
| Energy Source | Thermal Heating | Microwaves, Ultrasound |
| Solvents | Often Volatile Organic Compounds (VOCs) | Water, Glycerol, Deep Eutectic Solvents |
| Catalysts | Often require heavy metals (e.g., Copper) | Metal-free systems, recyclable catalysts |
| Reagents | May involve hazardous intermediates (e.g., azides) | Development of azide-free routes |
| Reaction Time | Hours to days | Minutes to hours |
| Sustainability | Lower atom economy, more waste | Higher atom economy, reduced waste, safer processes |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The chlorine atom on the 1,2,4-triazole (B32235) ring is not merely a static feature; it is a key functional group that enables a wide array of subsequent chemical transformations. Researchers are actively exploring its reactivity to build more complex molecular architectures. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully applied to halogenated 1H-1,2,4-triazole nucleosides, allowing for the introduction of aryl groups at the 5-position of the triazole ring. researchgate.netmdpi.com
Beyond established methods, new tandem or cascade reactions are being discovered where the halogenated triazole undergoes a sequence of transformations in a single pot. rsc.org This approach is highly efficient as it avoids the need to isolate and purify intermediate compounds. The study of halogenated heteroaromatic carbenes derived from the 1,2,4-triazole series has also opened up new avenues, revealing unique reactivity and leading to the formation of novel zwitterionic compounds and other complex heterocyclic systems. rsc.orgresearchgate.net These explorations are expanding the synthetic utility of 3-chloro-1H-1,2,4-triazole hydrochloride far beyond its traditional role as a simple precursor.
Integration with Flow Chemistry and Automated Synthesis Platforms
To meet the demands of modern chemical research and industrial production, the synthesis of triazole derivatives is being integrated with advanced technologies like flow chemistry and automated synthesis. rsc.org Continuous-flow processing offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. rsc.orgnih.gov This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates.
Flow reactors have been successfully used to produce libraries of 1,2,4-oxadiazole (B8745197) and 1,2,4-triazole compounds. nih.govresearchgate.net When combined with automated parallel synthesis platforms, these systems can rapidly generate large libraries of diverse triazole derivatives. nih.gov This high-throughput approach is invaluable for drug discovery and materials science, as it allows for the efficient screening of numerous compounds to identify candidates with desired properties.
Deepening Understanding of Tautomeric Control and Regioselectivity
For substituted 1,2,4-triazoles, the phenomena of tautomerism and regioselectivity are of critical importance. Chloro-1,2,4-triazoles can exist in multiple tautomeric forms, such as 3-chloro-1H-1,2,4-triazole and 3-chloro-4H-1,2,4-triazole. ijsr.netresearchgate.net Physical and theoretical studies indicate that the 1H-tautomer is generally the most stable. ijsr.netresearchgate.net
Understanding and controlling which tautomer reacts, and at which specific atom (regioselectivity), is crucial for predictable and efficient synthesis. For instance, in alkylation reactions, substitution can occur at different nitrogen atoms within the triazole ring, leading to a mixture of isomers. nih.gov Researchers employ a combination of experimental techniques and theoretical modeling to study these behaviors. researchgate.net By carefully selecting reaction conditions (such as the base and solvent) and understanding the electronic and steric properties of the substrates, chemists can direct reactions to selectively produce the desired regioisomer, which is essential for creating well-defined final products.
Computational Design of New Derivatives with Tailored Chemical Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the study and design of new triazole derivatives. mdpi.comnih.gov These theoretical methods allow scientists to predict a wide range of properties before a molecule is ever synthesized in the lab. dnu.dp.ua DFT calculations can be used to determine the relative stability of different tautomers, analyze molecular orbital energies (HOMO-LUMO), and map electrostatic potential to predict reactive sites. researchgate.netdnu.dp.ua
This predictive power is being harnessed to design novel 1,2,4-triazole derivatives with specific, tailored chemical properties. For example, computational screening can help identify candidates with desirable electronic properties for applications in materials science or predict how a molecule might interact with a biological target in drug design. acs.orgnih.gov By guiding experimental efforts, computational design accelerates the discovery process, saves resources, and facilitates the creation of molecules with enhanced functionality, such as new energetic materials based on triazole N-oxides. mdpi.com
Potential for New Applications in Non-Traditional Chemical Fields
While halogenated triazoles have a long history in medicinal and agricultural chemistry, their unique electronic and coordination properties are enabling their expansion into non-traditional fields like analytical sensing and energy storage.
Analytical Sensors: The nitrogen atoms in the triazole ring can act as effective binding sites for metal ions. sci-hub.se This property has been exploited to create chemosensors that can selectively detect specific cations, such as Pb(II) and Cu(II). nih.gov These sensors often exhibit a colorimetric or fluorescent response upon binding to the target analyte, allowing for visual or spectroscopic detection. sci-hub.senanobioletters.com The development of triazole-based sensors is a growing area of analytical technology with applications in environmental monitoring and medical diagnostics. nanobioletters.comrjptonline.org
Energy Storage: The demand for better energy storage solutions has spurred research into novel electrode materials for batteries. Triazole-containing organic frameworks have shown promise as battery-type electrodes. csic.es For instance, triazole-substituted graphdiyne has been designed as a high-performance anode material for sodium-ion batteries, demonstrating remarkable cycling stability. acs.org Covalent organic nanosheets incorporating triazole units have also been investigated as anodes in Li-ion batteries, exhibiting high specific capacity and excellent retention over thousands of cycles. researchgate.net These findings highlight the potential of triazole-based materials to contribute to next-generation energy storage technologies. researchgate.net
Challenges and Opportunities in the Synthesis and Application of Halogenated Triazoles
Despite significant progress, challenges remain in the synthesis and application of halogenated triazoles. One of the primary synthetic challenges is achieving high regioselectivity, as reactions can often yield mixtures of N-substituted isomers that are difficult to separate. The synthesis of certain halogenated triazoles, particularly fluorinated derivatives, can be more difficult and requires specialized methods. researchgate.net Furthermore, while green chemistry has made strides, scaling up these sustainable methods for industrial production can present its own set of obstacles.
However, these challenges are matched by immense opportunities. The development of more sophisticated catalysts and a deeper understanding of reaction mechanisms will continue to improve synthetic efficiency and selectivity. nih.govopenreviewhub.org The versatility of the halogen "handle" allows for a vast chemical space to be explored through cross-coupling and other functionalization reactions, leading to novel compounds with unique properties. researchgate.net The expanding applications in materials science, particularly in sensors and energy storage, represent a major growth area. nanobioletters.comcsic.es As synthetic methods become more refined and our understanding of structure-property relationships deepens, halogenated triazoles are poised to play an even more significant role in addressing scientific and technological challenges.
Q & A
Q. 3-Chloro-1H-1,2,4-triazole (7a)
Q. 3-Chloro-4H-1,2,4-triazole (7b)
5-Chloro-1H-1,2,4-triazole (7c)
Stability Order : 7a > 7c > 7b, based on theoretical and experimental data. The dominant tautomer (7a) dictates nucleophilic substitution reactivity at the chloro position .
Advanced: How can synthesis be optimized for higher purity and scalability?
Answer:
Critical Factors :
- Solvent Selection : Chloroform or dichloromethane improves solubility and reduces side reactions .
- Catalyst-Free Conditions : Avoids contamination and simplifies purification.
- Temperature Control : Maintain 0–5°C during chlorination to prevent decomposition.
Validation : Monitor reaction progress via TLC or HPLC. Scale-up trials show consistent yields >90% under inert atmospheres .
Advanced: How to address instability during storage or reactions?
Answer:
Instability Causes :
- Hydrolysis of the chloro group in humid conditions.
- Thermal decomposition above 100°C.
Mitigation Strategies : - Storage : Inert atmosphere (N₂/Ar) at room temperature .
- Handling : Use anhydrous solvents and moisture-free glassware.
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify degradation pathways .
Advanced: How to resolve contradictions in tautomer stability studies?
Answer:
Contradictions : Discrepancies arise from solvent polarity, temperature, and computational models.
Resolution Methods :
- Computational Analysis : Density Functional Theory (DFT) calculates relative Gibbs free energies of tautomers.
- Experimental Validation : Variable-temperature NMR in DMSO-d₆ or CDCl₃ tracks tautomer equilibria.
Key Finding : In non-polar solvents, 7a dominates (>80% population), aligning with DFT predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
